![molecular formula C11H12ClNO3 B182068 4-(4-Chloro-benzoylamino)-butyric acid CAS No. 71455-51-1](/img/structure/B182068.png)
4-(4-Chloro-benzoylamino)-butyric acid
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Description
4-(4-Chloro-benzoylamino)-butyric acid is a complex organic compound. It’s structurally related to 4-chlorobenzoic acid and 4-chlorobenzoyl chloride , which are both derivatives of benzoyl chloride with a chloro substituent in the para-position .
Synthesis Analysis
The synthesis of compounds similar to 4-(4-Chloro-benzoylamino)-butyric acid has been reported in the literature. For instance, a chemical synthesis method of N-(4-chlorobenzoyl)-tyramine has been disclosed, which involves the reaction of tyramine and p-chlorobenzoic acid . Another study describes the synthesis of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and its Co(II), Ni(II), and Cu(II) complexes .Molecular Structure Analysis
The molecular structure of 4-(4-Chloro-benzoylamino)-butyric acid can be inferred from related compounds. For instance, 4-chlorobenzoic acid has a simple structure with a chlorine atom on the benzene ring . Similarly, 4-chlorobenzoyl chloride is an acyl chloride with a chloro substituent in the para-position .Mechanism of Action
Target of Action
The primary target of 4-[(4-chlorobenzoyl)amino]butanoic Acid is the enzyme 4-chlorobenzoyl CoA dehalogenase . This enzyme is found in certain bacteria such as Pseudomonas sp. DJ-12 . The role of this enzyme is to catalyze the dehalogenation of 4-chlorobenzoyl CoA, a key step in the degradation of certain halogenated aromatic compounds .
Mode of Action
The compound interacts with its target, the 4-chlorobenzoyl CoA dehalogenase, by serving as a substrate for the enzyme . The enzyme catalyzes the removal of the chlorine atom from the compound, resulting in the formation of 4-hydroxybenzoyl CoA .
Biochemical Pathways
The action of 4-[(4-chlorobenzoyl)amino]butanoic Acid affects the 4-chlorobenzoate degradation pathway . This pathway is involved in the breakdown of 4-chlorobenzoate, a type of chlorinated aromatic compound . The dehalogenation of 4-chlorobenzoyl CoA to 4-hydroxybenzoyl CoA is a key step in this pathway .
Result of Action
The result of the action of 4-[(4-chlorobenzoyl)amino]butanoic Acid is the formation of 4-hydroxybenzoyl CoA . This compound is a key intermediate in the degradation of 4-chlorobenzoate . The degradation of such compounds is important for the detoxification of halogenated aromatic pollutants in the environment .
properties
IUPAC Name |
4-[(4-chlorobenzoyl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIULYDSMYROG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367120 |
Source
|
Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71455-51-1 |
Source
|
Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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